N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide
Overview
Description
N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with methoxy and methyl substitutions on the phenyl ring, and an ethoxy linkage to a tetrahydronaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methoxy-2-methylaniline with benzoyl chloride under basic conditions.
Ethoxy Linkage Formation: The next step involves the formation of the ethoxy linkage by reacting the benzamide intermediate with 2-bromoethyl acetate in the presence of a base.
Tetrahydronaphthalene Attachment: The final step involves the attachment of the tetrahydronaphthalene moiety through a nucleophilic substitution reaction with 5,6,7,8-tetrahydronaphthalene-2-yl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy linkage, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Dichloroaniline: An aniline derivative with different substitution patterns and uses.
Uniqueness
N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide is unique due to its specific substitution pattern and the presence of both benzamide and tetrahydronaphthalene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4/c1-18-15-22(31-2)13-14-24(18)28-27(30)23-9-5-6-10-26(23)32-17-25(29)21-12-11-19-7-3-4-8-20(19)16-21/h5-6,9-16H,3-4,7-8,17H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQBSXQQXVOQNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2OCC(=O)C3=CC4=C(CCCC4)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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